Phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester
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Overview
Description
Phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester is a chemical compound with a complex structure that includes a phosphonic acid group, a furan ring, and a didecyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester typically involves the reaction of phosphonic acid derivatives with appropriate reagents under controlled conditions. One common method is the Michaelis-Arbuzov reaction, which involves the reaction of trialkyl phosphites with alkyl halides to form phosphonates . Another method is the Mannich-type condensation, which involves the reaction of amines, formaldehyde, and phosphonic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with additional oxygen atoms, while substitution reactions may produce compounds with different functional groups attached to the phosphonic acid moiety.
Scientific Research Applications
Phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects in biological systems .
Comparison with Similar Compounds
Phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester can be compared with other similar compounds, such as:
Phosphonic acid, bis(1-methylethyl) ester: Similar in structure but with different ester groups.
Phosphonous acid, (1-methylethyl)-, 2- [bis (1-methylethyl)amino]ethyl ethyl ester: Contains similar functional groups but differs in the overall structure.
Properties
CAS No. |
667465-80-7 |
---|---|
Molecular Formula |
C28H54NO4P |
Molecular Weight |
499.7 g/mol |
IUPAC Name |
N-[didecoxyphosphoryl(furan-2-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C28H54NO4P/c1-5-7-9-11-13-15-17-19-24-32-34(30,28(29-26(3)4)27-22-21-23-31-27)33-25-20-18-16-14-12-10-8-6-2/h21-23,26,28-29H,5-20,24-25H2,1-4H3 |
InChI Key |
YALXDQLQHKVLRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOP(=O)(C(C1=CC=CO1)NC(C)C)OCCCCCCCCCC |
Origin of Product |
United States |
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